N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide
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Overview
Description
N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, a methylidene bridge, and a sulfonamide group. Its chemical properties make it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-(diethylamino)benzaldehyde with 2-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The diethylamino group and sulfonamide moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Dimethylamino)phenyl]methylidene}-2-methoxyaniline
- N-{[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N-{[4-(Diethylamino)phenyl]methylidene}-2-(3-methoxyphenoxy)acetohydrazide
Uniqueness
N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
849434-25-9 |
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Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methylidene]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-4-20(5-2)17-12-10-16(11-13-17)14-19-23(21,22)18-9-7-6-8-15(18)3/h6-14H,4-5H2,1-3H3 |
InChI Key |
YJIXEXXLHCBAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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